molecular formula C11H20N2O2S B8469673 2-(Tert-butoxycarbonylamino)cyclopentanecarbothioamide

2-(Tert-butoxycarbonylamino)cyclopentanecarbothioamide

Cat. No. B8469673
M. Wt: 244.36 g/mol
InChI Key: IFDNUVQCMJZQNW-UHFFFAOYSA-N
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Patent
US05834499

Procedure details

In 42 ml of 29% aqueous ammonia and 60 ml of methanol, 1.48 g of 6-tert-butoxycarbonyl-6-azabicyclo[3.2.0]heptane-7-thione was dissolved, followed by stirring at room temperature for 30 minutes. The solvent was azeotropically evaporated using benzene-ethanol, whereby 1.39 g of 2-(tert-butoxycarbonylamino)cyclopentanecarbothioamide was obtained as the crystal form.
Name
6-tert-butoxycarbonyl-6-azabicyclo[3.2.0]heptane-7-thione
Quantity
1.48 g
Type
reactant
Reaction Step One
Quantity
42 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[C:14](=[S:15])[CH:13]2[CH:9]1[CH2:10][CH2:11][CH2:12]2)=[O:7])([CH3:4])([CH3:3])[CH3:2].[NH3:16]>CO>[C:1]([O:5][C:6]([NH:8][CH:9]1[CH2:10][CH2:11][CH2:12][CH:13]1[C:14](=[S:15])[NH2:16])=[O:7])([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
6-tert-butoxycarbonyl-6-azabicyclo[3.2.0]heptane-7-thione
Quantity
1.48 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1C2CCCC2C1=S
Name
Quantity
42 mL
Type
reactant
Smiles
N
Name
Quantity
60 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was azeotropically evaporated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)NC1C(CCC1)C(N)=S
Measurements
Type Value Analysis
AMOUNT: MASS 1.39 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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